![molecular formula C17H20ClNO4 B8762095 1H,3H-Pyrrolo[1,2-c]oxazole-6-carboxylic acid, 6-(3-chloropropyl)tetrahydro-5-oxo-3-phenyl-, methyl ester, (3R,7aS)-](/img/structure/B8762095.png)
1H,3H-Pyrrolo[1,2-c]oxazole-6-carboxylic acid, 6-(3-chloropropyl)tetrahydro-5-oxo-3-phenyl-, methyl ester, (3R,7aS)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H,3H-Pyrrolo[1,2-c]oxazole-6-carboxylic acid, 6-(3-chloropropyl)tetrahydro-5-oxo-3-phenyl-, methyl ester, (3R,7aS)- is a complex organic compound with a unique structure that combines elements of pyrrole, oxazole, and carboxylic acid
準備方法
The synthesis of 1H,3H-Pyrrolo[1,2-c]oxazole-6-carboxylic acid, 6-(3-chloropropyl)tetrahydro-5-oxo-3-phenyl-, methyl ester, (3R,7aS)- involves multiple steps, typically starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolo[1,2-c]oxazole core through cyclization reactions, followed by functional group modifications to introduce the chloropropyl, phenyl, and ester groups. Reaction conditions may vary, but common reagents include strong acids or bases, oxidizing agents, and catalysts to facilitate the cyclization and substitution reactions.
化学反応の分析
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional oxygen functionalities.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Halogenation or alkylation reactions using reagents like halogens or alkyl halides to replace hydrogen atoms with other functional groups.
Hydrolysis: Breaking down the ester group into carboxylic acid and alcohol using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups present in the compound.
科学的研究の応用
1H,3H-Pyrrolo[1,2-c]oxazole-6-carboxylic acid, 6-(3-chloropropyl)tetrahydro-5-oxo-3-phenyl-, methyl ester, (3R,7aS)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context. For example, in medicinal chemistry, it may inhibit or activate certain enzymes involved in disease processes, thereby exerting therapeutic effects.
類似化合物との比較
Similar compounds to 1H,3H-Pyrrolo[1,2-c]oxazole-6-carboxylic acid, 6-(3-chloropropyl)tetrahydro-5-oxo-3-phenyl-, methyl ester, (3R,7aS)- include other pyrrolo[1,2-c]oxazole derivatives and related heterocyclic compounds. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Some similar compounds include:
- 1H-Pyrrolo[2,3-b]pyridine derivatives
- 1H-Pyrazole-3-carboxylic acid derivatives
特性
分子式 |
C17H20ClNO4 |
|---|---|
分子量 |
337.8 g/mol |
IUPAC名 |
methyl (3R,7aS)-6-(3-chloropropyl)-5-oxo-3-phenyl-1,3,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole-6-carboxylate |
InChI |
InChI=1S/C17H20ClNO4/c1-22-16(21)17(8-5-9-18)10-13-11-23-14(19(13)15(17)20)12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3/t13-,14+,17?/m0/s1 |
InChIキー |
VMKIJKRNSKYVFQ-RFOFMGPBSA-N |
異性体SMILES |
COC(=O)C1(C[C@H]2CO[C@@H](N2C1=O)C3=CC=CC=C3)CCCCl |
正規SMILES |
COC(=O)C1(CC2COC(N2C1=O)C3=CC=CC=C3)CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



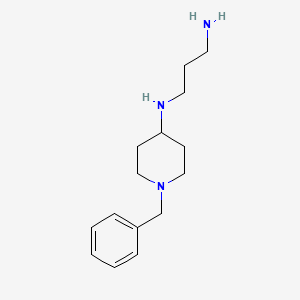
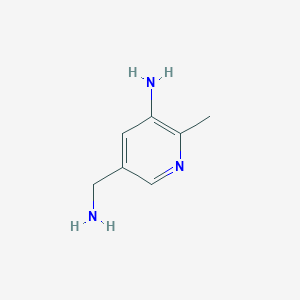

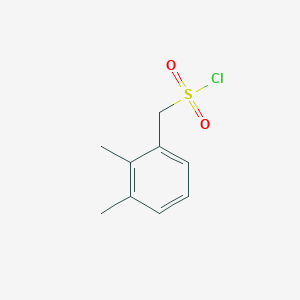
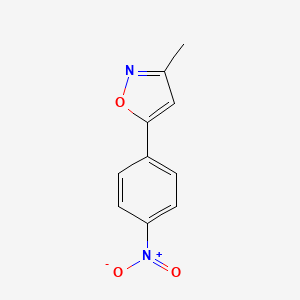
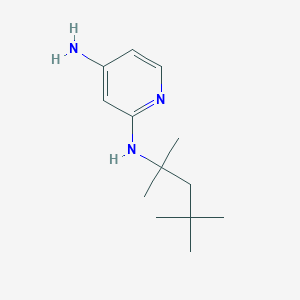
![Methyl 3-[(2-methylquinolin-4-yl)amino]benzoate](/img/structure/B8762077.png)
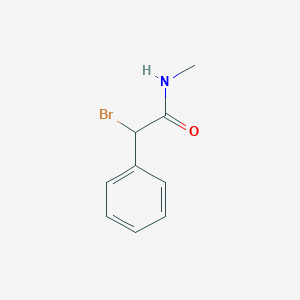



![5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B8762096.png)

